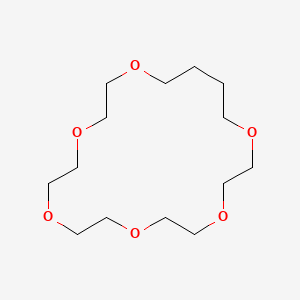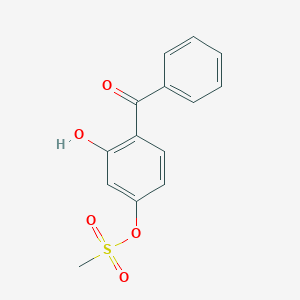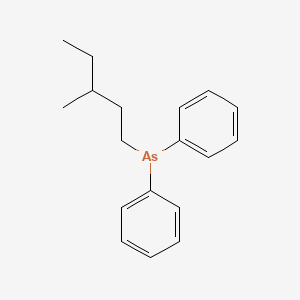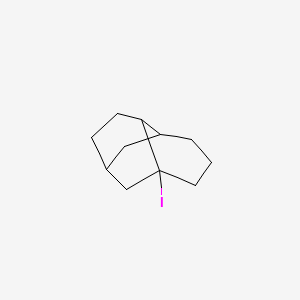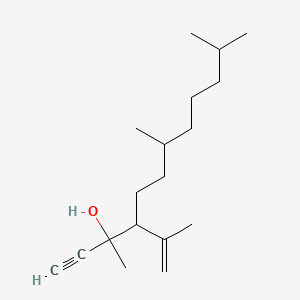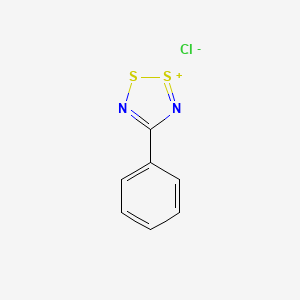
1,2,3,5-Dithiadiazol-1-ium, 4-phenyl-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,5-Dithiadiazol-1-ium, 4-phenyl-, chloride is a heterocyclic compound with the molecular formula C_6H_5CN_2S_2Cl This compound is part of the dithiadiazole family, which is known for its unique structural and electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,5-Dithiadiazol-1-ium, 4-phenyl-, chloride can be synthesized through the reaction of nitriles with thiazyl chloride. The general reaction involves the addition of nitriles to thiazyl chloride, followed by the formation of the dithiadiazolium cation:
[ 2 RCN + 4 NSCl \rightarrow 2 [RCN_2S_2]+Cl- + Cl_2 + N_2 ]
For large-scale syntheses, a mixture of ammonium chloride and sulfur dichloride under a chlorine atmosphere can be used as a substitute for thiazyl chloride, although the product yields are typically lower .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of readily available starting materials such as nitriles and thiazyl chloride or sulfur dichloride, with careful control of reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2,3,5-Dithiadiazol-1-ium, 4-phenyl-, chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form dithiadiazolium cations.
Reduction: Reduction of the dithiadiazolium cation can yield neutral dithiadiazole radicals.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Halogens such as chlorine or bromine are commonly used as oxidizing agents.
Reduction: Reducing agents such as iodide or thiocyanate can be employed to reduce the dithiadiazolium cation.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution reaction.
Major Products Formed
Oxidation: Dithiadiazolium cations.
Reduction: Neutral dithiadiazole radicals.
Substitution: Substituted dithiadiazole derivatives, depending on the specific reagents used.
Scientific Research Applications
1,2,3,5-Dithiadiazol-1-ium, 4-phenyl-, chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2,3,5-Dithiadiazol-1-ium, 4-phenyl-, chloride involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can lead to the formation of various reactive intermediates, which can then participate in further chemical reactions. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, as these processes can generate reactive species that interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1,2-Dithia-3,5-diazole: Similar in structure but with different electronic properties.
1,3-Dithia-2,5-diazole: Another isomer with distinct reactivity.
1,3,4-Thiadiazole: A related compound with a different arrangement of sulfur and nitrogen atoms.
Uniqueness
1,2,3,5-Dithiadiazol-1-ium, 4-phenyl-, chloride is unique due to its specific arrangement of sulfur and nitrogen atoms in the ring structure, which imparts distinctive electronic properties and reactivity. This uniqueness makes it valuable for various applications in chemistry, biology, and materials science .
Properties
CAS No. |
63481-05-0 |
|---|---|
Molecular Formula |
C7H5ClN2S2 |
Molecular Weight |
216.7 g/mol |
IUPAC Name |
4-phenyl-1,2,3,5-dithiadiazol-1-ium;chloride |
InChI |
InChI=1S/C7H5N2S2.ClH/c1-2-4-6(5-3-1)7-8-10-11-9-7;/h1-5H;1H/q+1;/p-1 |
InChI Key |
LTEFYOFVIWRCQY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=NS[S+]=N2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



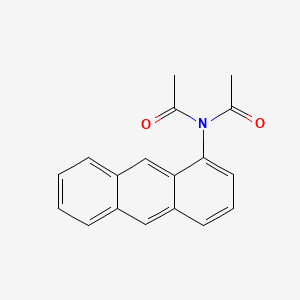

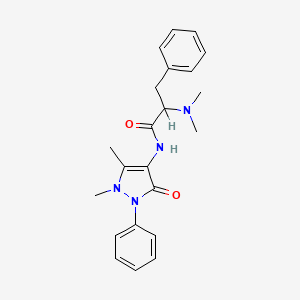
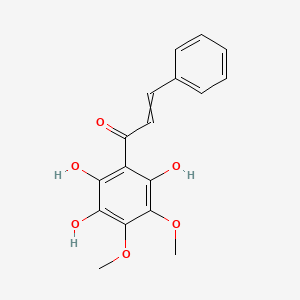

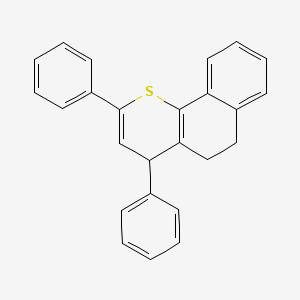
![1,2,3,4,5-Pentachloro-6-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]benzene](/img/structure/B14498452.png)
![S-[4-(Hexyloxy)phenyl] 4-butylbenzene-1-carbothioate](/img/structure/B14498460.png)
